6-amino-5-bromo-1-ethylpyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-amino-5-bromo-1-ethylpyrimidine-2,4(1H,3H)-dione is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic compounds that play a crucial role in various biological processes, including the structure of nucleic acids. This particular compound is characterized by the presence of an amino group at the 6th position, a bromine atom at the 5th position, and an ethyl group at the 1st position of the pyrimidine ring. The compound also contains two keto groups at the 2nd and 4th positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-5-bromo-1-ethylpyrimidine-2,4(1H,3H)-dione can be achieved through various synthetic routes. One common method involves the bromination of 1-ethyluracil, followed by the introduction of an amino group. The reaction conditions typically involve:
Bromination: The bromination of 1-ethyluracil can be carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or chloroform. The reaction is usually conducted at room temperature or slightly elevated temperatures.
Amination: The introduction of the amino group can be achieved through nucleophilic substitution using ammonia or an amine source. This step may require the use of a catalyst or a base to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
6-amino-5-bromo-1-ethylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5th position can be replaced by other nucleophiles, such as hydroxyl, alkoxy, or thiol groups.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines or alcohols.
Condensation Reactions: The amino group can participate in condensation reactions with aldehydes or ketones to form Schiff bases or imines.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide, potassium tert-butoxide, or thiols can be used under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products
Substitution Products: Depending on the nucleophile, products such as 6-amino-5-hydroxy-1-ethylpyrimidine-2,4(1H,3H)-dione can be formed.
Oxidation Products: Oxidation can yield compounds like 6-amino-5-bromo-1-ethylpyrimidine-2,4-dione.
Reduction Products: Reduction can produce 6-amino-5-bromo-1-ethylpyrimidine-2,4-diol.
Scientific Research Applications
6-amino-5-bromo-1-ethylpyrimidine-2,4(1H,3H)-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of nucleic acid analogs and their interactions with enzymes and proteins.
Industry: The compound can be used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-amino-5-bromo-1-ethylpyrimidine-2,4(1H,3H)-dione involves its interaction with biological targets such as enzymes and receptors. The compound can mimic natural nucleotides and interfere with nucleic acid synthesis, leading to the inhibition of viral replication or cancer cell proliferation. The bromine atom and amino group play crucial roles in binding to the active sites of enzymes, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
5-bromo-2’-deoxyuridine: A brominated pyrimidine analog used in antiviral and anticancer research.
6-amino-1-ethyluracil: A similar compound lacking the bromine atom, used in the study of nucleic acid interactions.
5-fluorouracil: A fluorinated pyrimidine analog widely used in cancer chemotherapy.
Uniqueness
6-amino-5-bromo-1-ethylpyrimidine-2,4(1H,3H)-dione is unique due to the presence of both the bromine atom and the amino group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile chemical modifications and potential therapeutic applications.
Properties
IUPAC Name |
6-amino-5-bromo-1-ethylpyrimidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrN3O2/c1-2-10-4(8)3(7)5(11)9-6(10)12/h2,8H2,1H3,(H,9,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVZWWTRLSAYQKE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=O)NC1=O)Br)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20362950 |
Source
|
Record name | 6-Amino-5-bromo-1-ethylpyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20362950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>35.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24818669 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
131598-61-3 |
Source
|
Record name | 6-Amino-5-bromo-1-ethylpyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20362950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.